molecular formula C7H9Cl2NO B1356060 2-(Chloromethyl)-5-methoxypyridine hydrochloride CAS No. 82401-91-0

2-(Chloromethyl)-5-methoxypyridine hydrochloride

Cat. No. B1356060
CAS RN: 82401-91-0
M. Wt: 194.06 g/mol
InChI Key: YUDJKOOHTJPAJH-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-methoxypyridine hydrochloride” is a hydrochloride obtained by combining 2-(chloromethyl)pyridine with one molar equivalent of hydrochloric acid . It is also known as 2-Picolyl chloride hydrochloride . It has an empirical formula of C6H6ClN · HCl and a molecular weight of 164.03 .


Physical And Chemical Properties Analysis

“this compound” is an off-white chunky solid . It has a melting point of 120-124 °C (lit.), and it’s soluble in water . It’s also sensitive to hygroscopic conditions .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Dipyridopyrazinediones

    2-(Chloromethyl)-5-methoxypyridine hydrochloride has been utilized in the synthesis of dipyridopyrazinediones through Hilbert-Johnson reactions. This method demonstrates a novel approach for preparing such compounds with high yield and confirmed molecular structures (Oresic et al., 2001).

  • Building Block for Pyridine Nucleosides

    This compound serves as a precursor in the synthesis of pyridine nucleosides, which are related to 5-fluorocytosine. Its dealkylation leads to important intermediates used for the synthesis of nucleoside analogs (Nesnow & Heidelberger, 1975).

  • Development of Fluorophores

    In studies focused on developing highly emissive fluorophores, derivatives of this compound have been synthesized and evaluated for their photophysical properties in solution and solid states (Hagimori et al., 2019).

  • Formation of Charge Transfer Complexes

    This compound has also been used in the study of charge transfer interactions, forming complexes with chloranilic acid in various solvents. These interactions are crucial for understanding molecular electronic properties (Alghanmi & Habeeb, 2015).

  • Gas-Phase Methylation Studies

    It has been used in gas-phase reactions to study methylation processes, providing insights into reaction mechanisms and molecular stability under different conditions (O’Hair et al., 1995).

Safety and Hazards

The safety data sheet for a related compound, 2-(Chloromethyl)pyridine hydrochloride, indicates that it may cause an allergic skin reaction and serious eye damage . It’s recommended to avoid breathing dust, wear protective gloves/eye protection/face protection, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(chloromethyl)-5-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDJKOOHTJPAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561208
Record name 2-(Chloromethyl)-5-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82401-91-0
Record name 2-(Chloromethyl)-5-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-methoxypyridine hydrochloride
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